N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide: is a heterocyclic compound that features a triazole ring fused with a pyrimidine ring and a bromonicotinamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes scaling up the reaction volumes, using continuous flow reactors, and employing purification techniques like recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the nicotinamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole and pyrimidine rings can participate in redox reactions, potentially altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or primary amines can be used in the presence of a base, such as potassium carbonate, to facilitate substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products may include derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the triazole and pyrimidine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide is used as a building block in the synthesis of more complex molecules with potential biological activities .
Biology and Medicine: This compound has been investigated for its potential as an antimicrobial, anticancer, and antiviral agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Wirkmechanismus
The mechanism of action of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide involves its interaction with molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings can form hydrogen bonds and other interactions with the active sites of these targets, potentially inhibiting their activity or altering their function . This can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
- N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-chloronicotinamide
- N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-fluoronicotinamide
Uniqueness: The presence of the bromine atom in N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide can influence its reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger size and different electronic properties can lead to variations in how the compound interacts with biological targets and undergoes chemical reactions .
Eigenschaften
IUPAC Name |
5-bromo-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN7O/c13-9-1-8(3-14-4-9)12(21)19-10-2-11(17-6-16-10)20-7-15-5-18-20/h1-7H,(H,16,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISMTJXPFMFCIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.